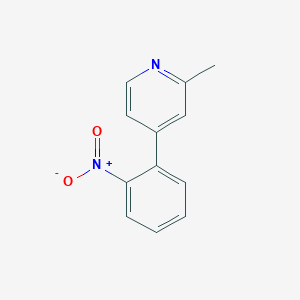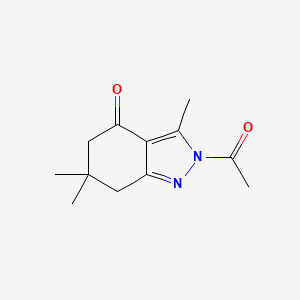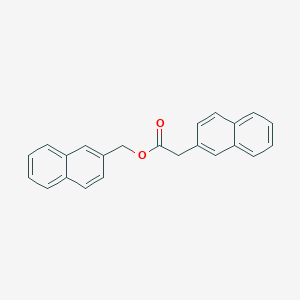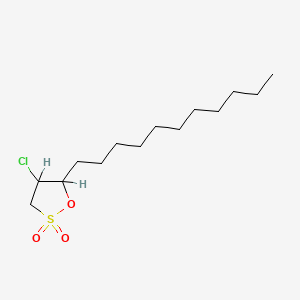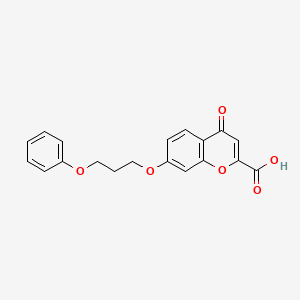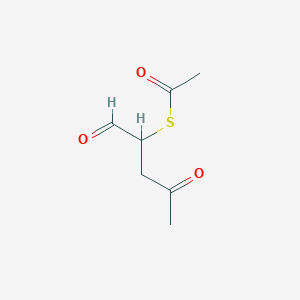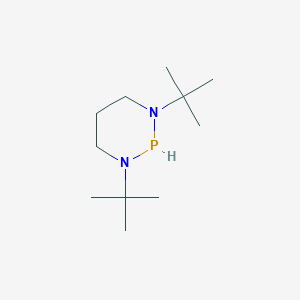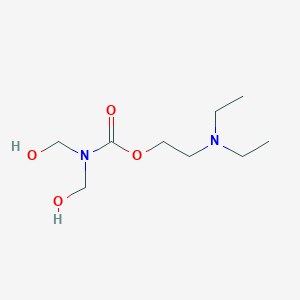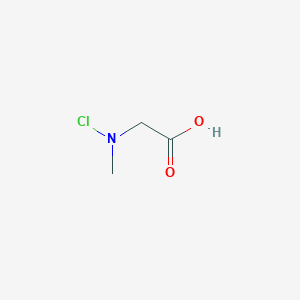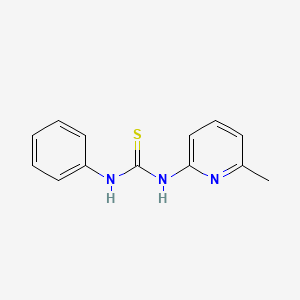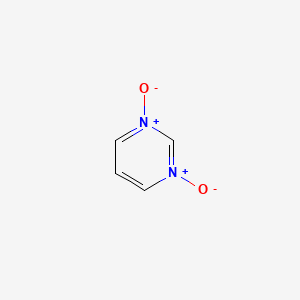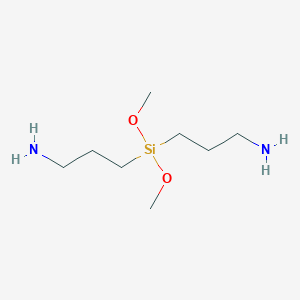
3,3'-(Dimethoxysilanediyl)di(propan-1-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Dimethoxysilanediyl)di(propan-1-amine): is a chemical compound with the molecular formula C8H22N2O2Si It is a silane derivative that contains two propan-1-amine groups connected by a dimethoxysilane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Dimethoxysilanediyl)di(propan-1-amine) typically involves the reaction of 3-aminopropyltrimethoxysilane with a suitable reagent that facilitates the formation of the dimethoxysilane bridge. One common method involves the use of a silane coupling agent under controlled conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of 3,3’-(Dimethoxysilanediyl)di(propan-1-amine) may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the compound. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine groups to more reduced forms, such as amines or amides.
Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced amines or amides.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: 3,3’-(Dimethoxysilanediyl)di(propan-1-amine) is used as a precursor in the synthesis of advanced materials, such as silane-modified polymers and coatings. It is also employed in the preparation of functionalized surfaces for various applications.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also explored for its potential in drug delivery systems and as a linker in bioconjugation reactions.
Medicine: The compound’s ability to form stable bonds with biological molecules makes it a candidate for use in medical diagnostics and therapeutics. It is investigated for its role in targeted drug delivery and imaging applications.
Industry: In industrial applications, 3,3’-(Dimethoxysilanediyl)di(propan-1-amine) is used in the production of adhesives, sealants, and coatings. Its ability to enhance the adhesion properties of materials makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3,3’-(Dimethoxysilanediyl)di(propan-1-amine) involves its ability to form covalent bonds with various substrates. The amine groups can react with functional groups on surfaces or molecules, leading to the formation of stable linkages. This property is exploited in applications such as surface modification, bioconjugation, and material synthesis.
Molecular Targets and Pathways: The primary molecular targets of this compound are functional groups such as hydroxyl, carboxyl, and thiol groups. The pathways involved include nucleophilic substitution and addition reactions, which facilitate the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
3-(Trimethoxysilyl)propylamine: This compound is similar in structure but contains only one amine group and three methoxy groups attached to the silicon atom.
3-(Diethylamino)propyl trimethoxysilane: This compound has a similar backbone but features diethylamino groups instead of primary amines.
Uniqueness: 3,3’-(Dimethoxysilanediyl)di(propan-1-amine) is unique due to its dual amine functionality and the presence of a dimethoxysilane bridge. This structure provides enhanced reactivity and versatility in forming stable linkages with various substrates, making it valuable in a wide range of applications.
Properties
CAS No. |
51749-36-1 |
|---|---|
Molecular Formula |
C8H22N2O2Si |
Molecular Weight |
206.36 g/mol |
IUPAC Name |
3-[3-aminopropyl(dimethoxy)silyl]propan-1-amine |
InChI |
InChI=1S/C8H22N2O2Si/c1-11-13(12-2,7-3-5-9)8-4-6-10/h3-10H2,1-2H3 |
InChI Key |
ZRBPLFDXISTAAG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCN)(CCCN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


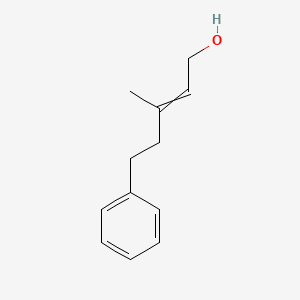
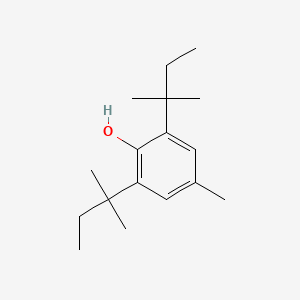
![3-Butyl-1H-pyrido[2,3-D]pyrimidine-2,4-dione](/img/structure/B14638671.png)
